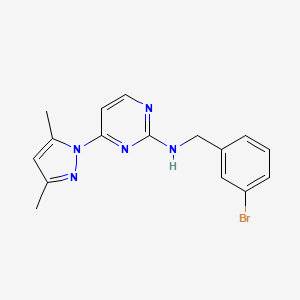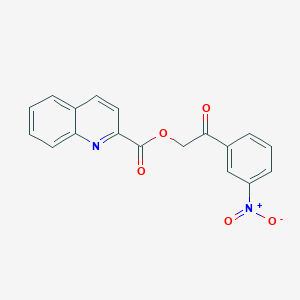![molecular formula C11H11N3O2 B2823868 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid CAS No. 1457535-50-0](/img/structure/B2823868.png)
4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is a chemical compound with the CAS number 1017794-47-6 . It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds .
Synthesis Analysis
The synthesis of imidazole derivatives, such as “4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid”, has been made by glyoxal and ammonia . Another synthesis method involves the use of 4-Carboxyphenylboronic acid and 1-(1-Ethoxyethyl)-4-iodo-1H-pyrazole .Molecular Structure Analysis
The molecular formula of “4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is C10H8N2O2, and its molecular weight is 188.18 . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .Physical And Chemical Properties Analysis
“4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties due to its amphoteric nature .Wissenschaftliche Forschungsanwendungen
Antioxidant Activity
4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid exhibits radical scavenging activity, making it a potential antioxidant. In vitro assays, such as the DPPH assay, have demonstrated its ability to neutralize free radicals. Some derivatives of this compound even outperform ascorbic acid, a well-known antioxidant .
Anticancer Potential
The pyrazole ring system has attracted attention due to its diverse biological activities. Several drugs with pyrazole motifs are approved for cancer treatment. In particular, derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid have shown cytotoxicity against colorectal carcinoma cells (RKO cell line). Compound 3i stands out, with an IC50 of 6.2 µM as a potent scavenger. Autophagy proteins play a role in survival, while p53-mediated apoptosis is the predominant pathway of cell death .
Antileishmanial and Antimalarial Activities
Pyrazole-bearing compounds are known for their pharmacological effects, including antileishmanial and antimalarial properties. While specific studies on 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid are limited, its pyrazole structure suggests potential in combating parasitic diseases .
Antimicrobial Potential
Certain derivatives of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid exhibit antimicrobial activity. For instance, compounds 1a and 1b have demonstrated good antimicrobial potential .
Molecular Simulation Studies
A molecular simulation study highlighted the potent in vitro antipromastigote activity of compound 13, which fits well in the LmPTR1 pocket (active site). Lower binding free energy (−9.8 kcal/mol) contributes to its efficacy .
Platinum Complexes
4-Methyl-1-phenyl-1H-pyrazole, a related compound, has been used in the preparation of platinum complexes. These complexes may have applications in coordination chemistry and materials science .
Zukünftige Richtungen
The future directions for “4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid” and similar compounds could involve further exploration of their broad range of chemical and biological properties . This could lead to the development of new drugs that overcome the increasing public health problems due to antimicrobial resistance .
Wirkmechanismus
Result of Action
The molecular and cellular effects of 4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid’s action are currently unknown
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interaction with its targets . .
Eigenschaften
IUPAC Name |
4-[(1-methylpyrazol-4-yl)amino]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-7-10(6-12-14)13-9-4-2-8(3-5-9)11(15)16/h2-7,13H,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMHUFMNLZPLPGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-methyl-1H-pyrazol-4-yl)amino]benzoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)ethanesulfonamide](/img/structure/B2823789.png)
![1-[2-(2,5-Dimethylanilino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B2823790.png)

![4-{4-[5-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-3-yl]-1-phenyl-1H-1,2,3-triazol-5-yl}pyridine](/img/structure/B2823793.png)


![2-benzyl-5-[(7-chloro-4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2823799.png)
![Methyl 6-isopropyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2823800.png)
![4-[[(4-tert-butylphenyl)sulfonylamino]methyl]-N-(4-chlorophenyl)benzamide](/img/structure/B2823801.png)
![N-(2-(2-((2-methoxyethyl)amino)-2-oxoethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2823802.png)
![5-[benzenesulfonyl(methyl)amino]-2,4-dimethyl-N-propan-2-ylbenzenesulfonamide](/img/structure/B2823804.png)
![1,7-bis(2-piperidylethyl)-3,9-dimethyl-5,7,9-trihydro-4H-1,2,4-triazino[4,3-h] purine-6,8-dione](/img/structure/B2823805.png)
